molecular formula C11H19N3O2S B11082341 2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one

2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-propylpyrimidin-4(3H)-one

Cat. No.: B11082341
M. Wt: 257.35 g/mol
InChI Key: UAIPGPPFAXYKTG-UHFFFAOYSA-N
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Description

2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PROPYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a dimethylaminoethyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PROPYL-4(3H)-PYRIMIDINONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with a suitable nucleophile.

    Attachment of the Propyl Chain: This can be done through alkylation reactions using propyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PROPYL-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PROPYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a component in drug design.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PROPYL-4(3H)-PYRIMIDINONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-NONYL-4(3H)-PYRIMIDINONE: Similar structure but with a nonyl chain instead of a propyl chain.

    2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-ETHYL-4(3H)-PYRIMIDINONE: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

The uniqueness of 2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PROPYL-4(3H)-PYRIMIDINONE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]-4-hydroxy-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H19N3O2S/c1-4-5-8-9(15)12-11(13-10(8)16)17-7-6-14(2)3/h4-7H2,1-3H3,(H2,12,13,15,16)

InChI Key

UAIPGPPFAXYKTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)SCCN(C)C)O

Origin of Product

United States

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